2H-[1,2,3]Triazolo[4,5-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-[1,2,3]Triazolo[4,5-b]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are characterized by a fused ring system consisting of a triazole ring and a pyrazine ring. The unique structure of this compound makes it an interesting subject of study in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-[1,2,3]Triazolo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-amino-1,2,3-triazoles with cyanoacetamides, followed by cyclization to form the triazolopyrazine ring system . Another approach involves the use of hydrazine derivatives and dicarbonyl compounds to construct the fused ring system .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using cost-effective reagents and scalable processes.
Chemical Reactions Analysis
Types of Reactions: 2H-[1,2,3]Triazolo[4,5-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms within the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the triazolopyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The products of these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2H-[1,2,3]Triazolo[4,5-b]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways that regulate cell growth and survival . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell proliferation. Additionally, it can modulate the activity of GABA_A receptors, influencing neurological processes .
Comparison with Similar Compounds
2H-[1,2,3]Triazolo[4,5-b]pyrazine can be compared with other triazolopyrazine derivatives, such as:
[1,2,4]Triazolo[4,3-a]pyrazine: This compound also features a fused triazole-pyrazine ring system but differs in the position of the nitrogen atoms.
[1,2,3]Triazolo[4,5-c]pyridazine: This compound has a similar fused ring structure but with a pyridazine ring instead of a pyrazine ring.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
36874-05-2 |
---|---|
Molecular Formula |
C4H3N5 |
Molecular Weight |
121.10 g/mol |
IUPAC Name |
2H-triazolo[4,5-b]pyrazine |
InChI |
InChI=1S/C4H3N5/c1-2-6-4-3(5-1)7-9-8-4/h1-2H,(H,5,6,7,8,9) |
InChI Key |
CJGGKSPGRJHZNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NNN=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.